(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C16H17BrO2 and a molecular weight of 321.21 g/mol This compound features a bromophenyl group and a methoxy-dimethylphenyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-methoxy-3,5-dimethylbenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-bromophenyl)(4-methoxy-3,5-dimethylphenyl)ketone.
Reduction: Formation of (2-phenyl)(4-methoxy-3,5-dimethylphenyl)methanol.
Substitution: Formation of (2-substituted phenyl)(4-methoxy-3,5-dimethylphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(4-methoxyphenyl)methanol
- (2-Bromophenyl)(3,5-dimethylphenyl)methanol
- (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)ethanol
Uniqueness
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is unique due to the presence of both a bromophenyl group and a methoxy-dimethylphenyl group. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9,15,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEOQHBAKYPSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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